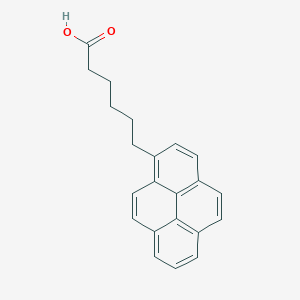

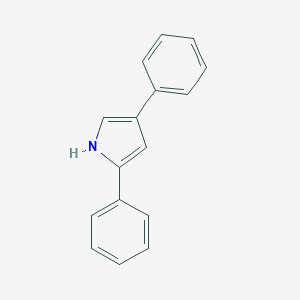

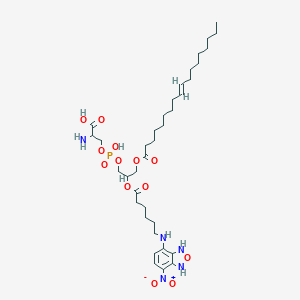

![molecular formula C43H40N6O3 B148760 5-(2-羟基丙烷-2-基)-2-丙基-3-[[4-[2-(2-三苯甲基四唑-5-基)苯基]苯基]甲基]咪唑-4-羧酸 CAS No. 752179-89-8](/img/structure/B148760.png)

5-(2-羟基丙烷-2-基)-2-丙基-3-[[4-[2-(2-三苯甲基四唑-5-基)苯基]苯基]甲基]咪唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Biological Evaluation

The first paper discusses the synthesis of a series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters, which were then tested for their antiproliferative effects against breast cancer cell lines. The compounds showed promising results, with some exhibiting greater effects than cisplatin, a reference compound. Specifically, compound 2e with a 5-fluoro-2-hydroxyphenyl substituent was the most active, indicating the potential of these compounds as leads for cancer therapeutics .

Catalytic Hydrolysis by Imidazole-4-carbohydroxamic Acids

The second paper focuses on the synthesis of imidazole-4-carbohydroxamic acids and their N-methylhydroxamic acid derivative from imidazolecarboxylic acid and hydroxylamines. These compounds were used to catalyze the hydrolysis of p-nitrophenyl acetate. The study found that the hydrolysis proceeds through the formation of an acetyl hydroxamate intermediate, with the deacylation of this intermediate being assisted by the intramolecular imidazole group. This assistance by the imidazole group enhances the overall efficiency of the catalysis .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid, they do provide insight into the structural components that contribute to the activity of similar compounds. The presence of the imidazole ring, as seen in the hydrolytic catalysts, is a key feature that can influence the reactivity and interaction with biological targets .

Chemical Reactions Analysis

The papers describe the synthesis of imidazole derivatives and their subsequent use in biological evaluations or as catalysts in chemical reactions. The antiproliferative effects against cancer cell lines and the catalytic efficiency in hydrolysis reactions suggest that the imidazole core structure is versatile and can be functionalized to achieve desired biological or chemical properties .

Physical and Chemical Properties Analysis

The specific physical and chemical properties of 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid are not detailed in the provided papers. However, the papers do indicate that the substitution patterns on the imidazole ring can significantly affect the biological activity and catalytic properties of these compounds. This suggests that the physical and chemical properties of such compounds can be fine-tuned by altering their chemical structure .

科学研究应用

咪唑衍生物和抗肿瘤活性

咪唑衍生物因其与 DNA 相互作用并抑制参与癌症进展的各种酶的能力而被探索其在癌症治疗中的潜力。例如,咪唑的双(2-氯乙基)氨基衍生物在临床前测试中显示出其抗肿瘤特性。研究重点是通过修饰咪唑结构来合成具有不同生物活性的化合物,包括潜在的抗癌作用 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

激酶抑制剂的药效团设计

咪唑骨架的设计和合成在激酶抑制剂的开发中也具有重要意义。这些抑制剂,特别是针对 p38 丝裂原活化蛋白 (MAP) 激酶,在炎症性疾病的治疗研究中至关重要。三取代和四取代咪唑衍生物的结构分析和活性研究提供了酶抑制的分子基础的见解,为开发新的治疗剂提供了途径 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011)。

在神经保护中的作用

针对脑血管卒中的神经保护剂的研究已经确定了以咪唑骨架为潜在候选物的化合物。这些化合物通过与各种分子靶标相互作用,可以减轻卒中后的复杂信号级联,展示了咪唑衍生物在医学研究中超越其传统范围的多功能性 (Karsy, Brock, Guan, Taussky, Kalani, & Park, 2017)。

抗氧化特性

羟基肉桂酸可以通过其生物活性在结构上与咪唑衍生物相关,已对其抗氧化特性进行了广泛的研究。这些研究通常侧重于了解构效关系,为设计更有效的抗氧化剂分子和探索它们在氧化应激相关疾病中的治疗应用奠定了基础 (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013)。

属性

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUFJDFACFQQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H40N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Trityl Olmesartan Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

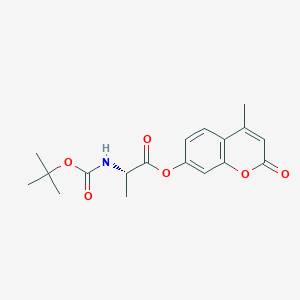

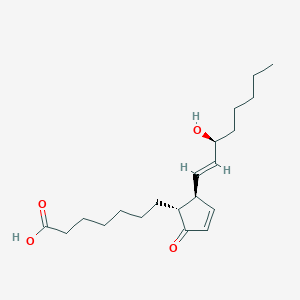

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)